3-Methyl-4-phenylpiperidine
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Overview
Description
“3-Methyl-4-phenylpiperidine” is a chemical compound that belongs to the class of phenylpiperidines . Phenylpiperidines are compounds with a phenyl moiety directly attached to piperidine . They are associated with a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” is similar to local anesthetics . It is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .
Chemical Reactions Analysis
Piperidines are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Scientific Research Applications
Parkinsonism-Inducing Neurotoxin Metabolism
3-Methyl-4-phenylpiperidine (MPTP) produces neurological abnormalities resembling idiopathic parkinsonism. Its metabolite, N-Methyl-4-phenylpyridine (MPP+), is selectively toxic to dopamine neurons. MPP+ is taken up by dopamine neurons, explaining the selective destruction caused by MPTP (Javitch et al., 1985).
Impact on Dopamine Receptors
Substituted 4-aminopiperidine compounds, structurally similar to this compound, exhibit high affinity for human dopamine D4 receptors. These compounds are useful for in vitro investigations requiring selective tagging or blockade of dopamine D4 sites (Schlachter et al., 1997).
Analgesic and Anesthetic Agents
4-Phenyl-4-anilidopiperidines, which include a this compound-like pharmacophore, represent a novel class of potent opioid analgesic and anesthetic agents. These compounds have favorable pharmacological profiles compared to existing opioids (Kudzma et al., 1989).
Acetylcholinesterase Inhibitors
3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, structurally related to this compound, have been synthesized as acetylcholinesterase inhibitors. These inhibitors show promise for the treatment of conditions like Alzheimer's disease (Contreras et al., 2001).
Neurotoxicity Studies
1-Methyl-4-phenylpyridine (MPP+), a metabolite of MPTP, demonstrates significant neurotoxicity in dopaminergic neurons in culture, indicating its potential for studying neurodegenerative diseases like Parkinson's (Mytilineou et al., 1985).
Synthesis of Piperidines
Radical rearrangement reactions of 2-alkylideneaziridines have been used to synthesize substituted piperidines, providing valuable insights into the chemistry of compounds structurally related to this compound (Prévost & Shipman, 2002).
Liquid Chromatography-Tandem Mass Spectrometric Method
The development of a sensitive and accurate method for the quantitative determination of SCH 211803, a compound structurally related to this compound, in plasma has advanced the field of medicinal chemistry and drug development (Yang et al., 2004).
Mechanism of Action
Target of Action
3-Methyl-4-phenylpiperidine, also known as Meperidine, primarily targets the central nervous system (CNS) μ-opioid receptors . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
The interaction of this compound with its targets results in significant changes. As an opioid agonist, this compound binds to the μ-opioid receptors in the CNS, leading to inhibition of ascending pain pathways . This alters pain perception and results in CNS depression . Additionally, this compound also has local anesthetic properties due to its interaction with sodium channels .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Its interaction with μ-opioid receptors inhibits the release of neurotransmitters like substance P, GABA, dopamine, acetylcholine, and noradrenaline . This leads to downstream effects such as analgesia, sedation, and mood changes .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 50–60% when taken orally, and this increases to 80–90% in cases of hepatic impairment . It is metabolized in the liver by enzymes such as CYP2B6, CYP3A4, CYP2C19, and Carboxylesterase 1 . The primary metabolite is Norpethidine, which has analgesic activity and a potency twice that of this compound itself . The compound is primarily excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are primarily analgesic and sedative. By binding to the μ-opioid receptors, it inhibits ascending pain pathways, altering pain perception and resulting in CNS depression . This leads to relief from moderate to severe pain, including postoperative pain and labor pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability can be affected by the presence of food in the stomach or the pH of the stomach contents. Additionally, its metabolism can be influenced by the individual’s liver function, age, and genetic factors . Furthermore, the presence of other drugs can affect its action through drug-drug interactions .
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “3-Methyl-4-phenylpiperidine” and similar compounds could have potential applications in these areas in the future .
Biochemical Analysis
Biochemical Properties
3-Methyl-4-phenylpiperidine interacts with various enzymes, proteins, and other biomoleculesPhenylpiperidines, a class of compounds to which this compound belongs, are known to exhibit a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Cellular Effects
Related piperidine derivatives have been found to exhibit various biological activities, such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Mechanism
It is known that piperidine derivatives can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .
Dosage Effects in Animal Models
Related piperidine derivatives have been found to exhibit various biological activities in animal models .
Metabolic Pathways
Piperidine derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
It is known that piperidine derivatives can interact with various transporters or binding proteins .
Subcellular Localization
Computational tools have been developed to predict the subcellular locations of proteins .
Properties
IUPAC Name |
3-methyl-4-phenylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEXFNQMPMZRKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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